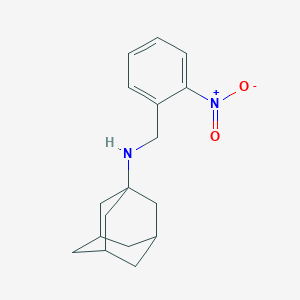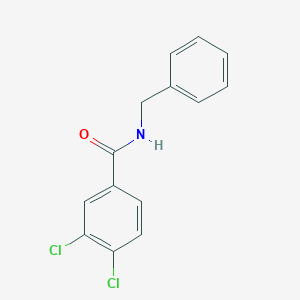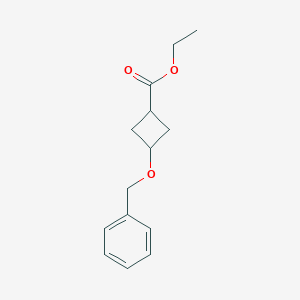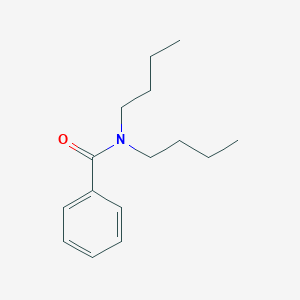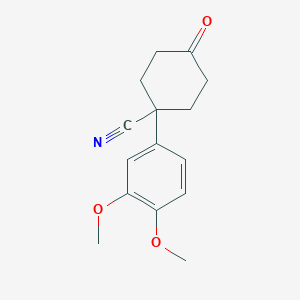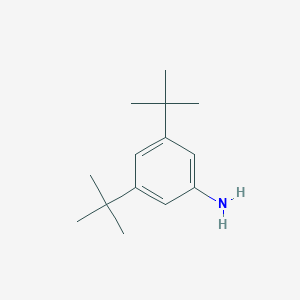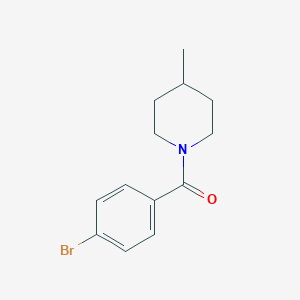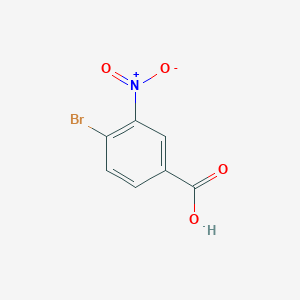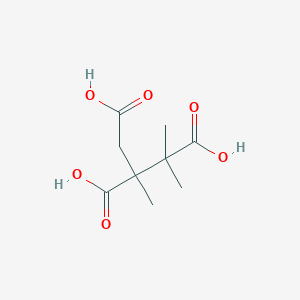
(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid, also known as "tricarballylic acid," is a naturally occurring organic acid found in various fruits and vegetables. It is a tricarboxylic acid derivative that has been studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid involves the inhibition of the enzyme aconitase. Aconitase is an enzyme that is involved in the citric acid cycle, which is responsible for the production of ATP in cells. By inhibiting the activity of aconitase, (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid can decrease the production of reactive oxygen species, which can have a protective effect on cells.
Biochemische Und Physiologische Effekte
(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid has been shown to have various biochemical and physiological effects. One such effect is its ability to decrease the production of reactive oxygen species, which can have a protective effect on cells. It has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid in lab experiments is its ability to inhibit the activity of the enzyme aconitase. This inhibition can be useful in studying the role of aconitase in cellular processes. However, one limitation of using (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid is its potential toxicity at high concentrations. Care should be taken when handling this compound to avoid exposure.
Zukünftige Richtungen
There are several potential future directions for the study of (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid. One such direction is the investigation of its potential use in the treatment of various inflammatory conditions. Another direction is the study of its effects on cellular metabolism and its potential use in the treatment of metabolic disorders. Additionally, further research is needed to determine the optimal concentration and dosing of (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid for use in various scientific research applications.
Synthesemethoden
(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid can be synthesized through the oxidation of citric acid using potassium permanganate. This process involves the addition of potassium permanganate to a solution of citric acid in water, followed by the addition of sodium hydroxide to neutralize the solution. The resulting mixture is then filtered and the solid product is collected and purified.
Wissenschaftliche Forschungsanwendungen
(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid has been studied for its potential use in various scientific research applications. One such application is in the field of biochemistry, where it has been shown to inhibit the activity of the enzyme aconitase. This inhibition can lead to a decrease in the production of reactive oxygen species, which can have a protective effect on cells.
Eigenschaften
CAS-Nummer |
2385-74-2 |
|---|---|
Produktname |
(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid |
Molekularformel |
C9H14O6 |
Molekulargewicht |
218.2 g/mol |
IUPAC-Name |
2,3-dimethylbutane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C9H14O6/c1-8(2,6(12)13)9(3,7(14)15)4-5(10)11/h4H2,1-3H3,(H,10,11)(H,12,13)(H,14,15) |
InChI-Schlüssel |
MJCJFUJXVGIUOD-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)C(C)(CC(=O)O)C(=O)O |
Kanonische SMILES |
CC(C)(C(=O)O)C(C)(CC(=O)O)C(=O)O |
Andere CAS-Nummern |
2385-74-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



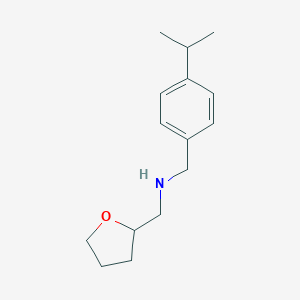
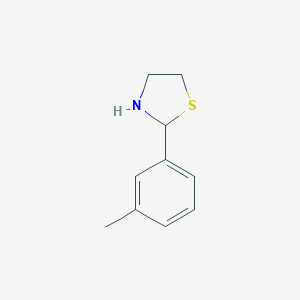
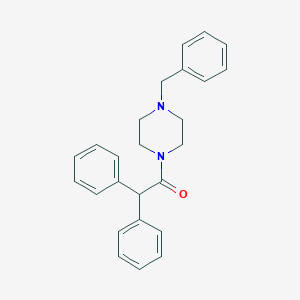
![6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B181140.png)
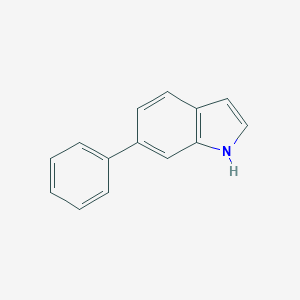
![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B181142.png)
